N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-4-12(23-7-8)15(20)16-6-13-17-14(19-22-13)10-5-11(21-18-10)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXGUQFPPKZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a cyclopropylisoxazole group. Its molecular formula is with a molecular weight of approximately 303.35 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Isolated Intermediates : The initial step often includes the synthesis of the cyclopropylisoxazole and oxadiazole intermediates through cyclization reactions.
- Coupling Reaction : The final product is formed by coupling these intermediates with 4-methylthiophene-2-carboxylic acid derivatives under appropriate conditions (e.g., using coupling agents like EDC or DCC).
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound display effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or transcription factors associated with cell proliferation.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of essential cellular components.
- Interaction with DNA/RNA : It could potentially intercalate with nucleic acids or interact with proteins that regulate gene expression.
- Modulation of Signaling Pathways : By targeting specific signaling cascades, it may alter cellular responses to stress or growth signals.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal side effects observed.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances steric bulk and metabolic stability compared to methyl or hydrogen groups in analogues .
- 1,2,4-Oxadiazole Core : This ring confers rigidity and resistance to enzymatic degradation, a feature shared with other oxadiazole-containing compounds .
Comparison with Analogues :
Preparation Methods
Cyclopropane Functionalization
The cyclopropyl group is introduced via a [3+2] cycloaddition between a nitrile oxide and a cyclopropane-derived dipolarophile. For example, reaction of cyclopropanecarbonitrile oxide with acetylene derivatives yields 5-cyclopropylisoxazole-3-carboxylic acid esters.
Reaction Conditions :
Carboxylic Acid Activation
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M, 60°C, 4 h) and subsequently converted to an acyl chloride using thionyl chloride (reflux, 2 h).
1,2,4-Oxadiazole Ring Formation
Amidoxime Intermediate Preparation
The acyl chloride from Step 2.2 is reacted with amidoxime (NH₂C(=NOH)R) to form an O-acylamidoxime.
Protocol :
Cyclization to 1,2,4-Oxadiazole
The O-acylamidoxime undergoes base-mediated cyclization. Two methods are compared:
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Organic base (DBU) | DCM, RT, 2 h | 78 | |
| Inorganic base (K₂CO₃) | DMSO, 80°C, 1 h | 82 | |
| Staudinger/aza-Wittig | Ph₃P, THF, reflux, 6 h | 65 |
The DMSO/K₂CO₃ method offers superior yields and shorter reaction times.
Methylene Linker Installation
Bromination of the Oxadiazole
The 5-position of the oxadiazole is brominated using NBS (N-bromosuccinimide) in CCl₄ under radical initiation (AIBN, 70°C, 12 h).
Yield : 70–75%.
Nucleophilic Substitution
The bromide is displaced by methylamine (40% aqueous solution, DMF, 100°C, 8 h) to introduce the methylene-amine linker.
Yield : 60–65%.
Coupling to 4-Methylthiophene-2-Carboxamide
Carboxamide Synthesis
4-Methylthiophene-2-carboxylic acid is converted to the carboxamide via activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with ammonium chloride.
Yield : 88–92%.
Amide Bond Formation
The methylamine-linked oxadiazole is coupled to the thiophene carboxamide using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (RT, 12 h).
Yield : 75–80%.
Optimization and Challenges
Side Reactions and Mitigation
Purification Strategies
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) for oxadiazole intermediates.
- Recrystallization : Ethanol/water mixture for the final product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Q & A
Q. Optimization Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Reflux conditions (80–100°C) improve reaction rates, while lower temperatures prevent decomposition .
- Catalysts : Triethylamine aids in deprotonation during cyclization . Yields range from 65% to 76% depending on purification methods (recrystallization vs. chromatography) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Resonances for cyclopropyl (δ 1.0–1.5 ppm), methylthiophene (δ 2.5 ppm), and oxadiazole methylene (δ 4.0–4.5 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 536.64 for C₂₄H₂₀N₆O₃S₃) validate molecular weight .
- X-ray Crystallography : SHELX programs resolve crystal packing and bond angles, critical for confirming stereochemistry .
Intermediate: What strategies are employed to evaluate its biological activity in preclinical research?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) to identify mechanistic targets .
- ADMET Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and toxicity (Ames test) .
Advanced: How are contradictions in synthetic yield or bioactivity data resolved?
Methodological Answer:
Contradictions often arise from variations in reaction conditions or assay protocols. Resolution strategies include:
- Statistical Design of Experiments (DoE) : Taguchi or factorial designs to isolate critical variables (e.g., solvent purity, catalyst ratio) affecting yield .
- Bioassay Replication : Cross-validating results in independent labs using standardized protocols (e.g., CLSI guidelines for MIC) .
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing cyclopropyl with methyl groups) to clarify bioactivity trends .
Advanced: What mechanistic insights exist for key reactions in its synthesis?
Methodological Answer:
- Oxadiazole Cyclization : Proposed to proceed via a thiosemicarbazide intermediate, with iodine acting as an oxidizing agent to eliminate sulfur as S₈ .
- Methylene Linker Formation : Nucleophilic attack by the oxadiazole nitrogen on chloroacetyl chloride, followed by dehydrohalogenation .
- Cyclopropane Stability : DFT calculations suggest ring strain (~27 kcal/mol) influences reactivity, requiring mild conditions to prevent ring-opening .
Advanced: How can computational modeling enhance the understanding of its pharmacological potential?
Methodological Answer:
- Molecular Docking : Predicts binding affinity to targets (e.g., COX-2, tubulin) using AutoDock Vina. Docking scores correlate with experimental IC₅₀ values .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity, guiding derivative design .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., with GROMACS) .
Intermediate: What methods are used to assess its physicochemical stability and solubility?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C common for heterocycles) .
- Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
